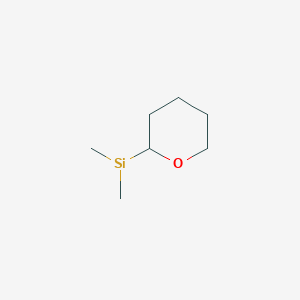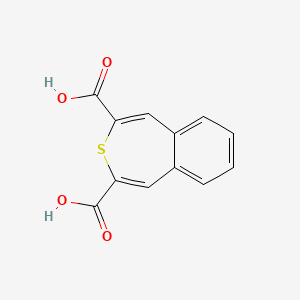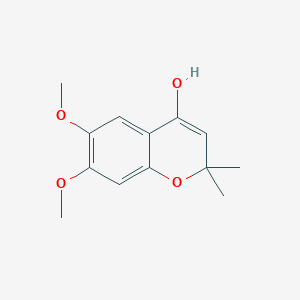
6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-4-ol: precocene II , belongs to the class of flavanones. Its chemical formula is C₁₃H₁₆O₃ , and its molecular weight is approximately 220.26 g/mol . The compound’s IUPAC name reflects its unique structure, which combines a benzopyran ring system with methoxy and methyl substituents.
Méthodes De Préparation
Synthetic Routes::
Acylation of Resorcinol: Precocene II can be synthesized by acylating resorcinol with an appropriate acyl chloride or anhydride. The reaction typically occurs under acidic conditions.
Demethylation of Precocene I: Precocene II is derived from , which undergoes demethylation at the 6- and 7-positions to yield the desired compound.
Industrial Production:: Precocene II is not produced on an industrial scale due to its limited applications
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: Precocene II can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in the benzopyran ring may yield reduced derivatives.
Substitution: Substitution reactions can occur at the aromatic ring positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The specific products depend on reaction conditions and substituents. Oxidation may yield hydroxylation products, while reduction can lead to alcohols or diols.
Applications De Recherche Scientifique
Precocene II has limited direct applications but plays a role in research:
Insect Repellent: Precocene II exhibits insecticidal properties and has been studied as a natural insect repellent.
Anticancer Potential: Some studies suggest that flavanones like precocene II may have anticancer effects, although further research is needed.
Mécanisme D'action
The exact mechanism of action remains unclear. it likely involves interactions with cellular pathways, including oxidative stress responses and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Precocene II is unique due to its specific methoxy and methyl substituents. Similar compounds include other flavanones, such as precocene I and related derivatives .
Propriétés
Numéro CAS |
110298-88-9 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
6,7-dimethoxy-2,2-dimethylchromen-4-ol |
InChI |
InChI=1S/C13H16O4/c1-13(2)7-9(14)8-5-11(15-3)12(16-4)6-10(8)17-13/h5-7,14H,1-4H3 |
Clé InChI |
AOJCHBZGIHXQEY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C2=CC(=C(C=C2O1)OC)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)
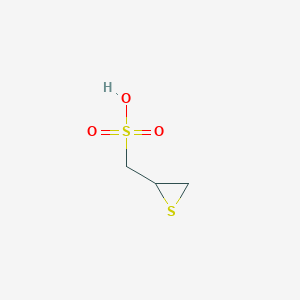
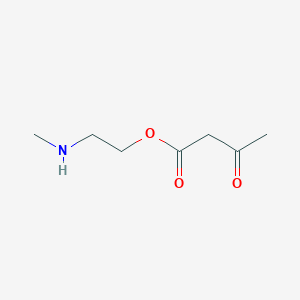
![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)
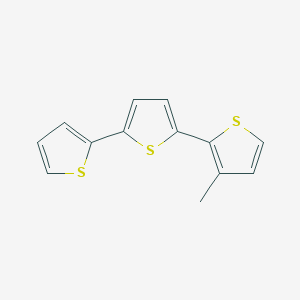
![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)

![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
